molecular formula C15H13N3O4S B2999388 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 941996-19-6

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2999388
CAS No.: 941996-19-6
M. Wt: 331.35
InChI Key: VUWUKCVCHVIJKJ-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethoxyphenyl group. The oxadiazole’s 2-position is linked via a carboxamide bond to a thiophene-2-carboxamide moiety. This structure combines electron-rich aromatic systems (dimethoxyphenyl and thiophene) with the oxadiazole ring, a scaffold known for metabolic stability and diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-20-10-6-5-9(8-11(10)21-2)14-17-18-15(22-14)16-13(19)12-4-3-7-23-12/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWUKCVCHVIJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Source
Target Compound : N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide 1,3,4-oxadiazole 5-(3,4-dimethoxyphenyl), 2-(thiophene-2-carboxamide) C₁₆H₁₄N₃O₄S 344.37 g/mol High lipophilicity (predicted); potential kinase inhibition
Analog 1 : N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide () 1,3,4-oxadiazole 5-(4-methoxyphenyl), 2-(5-nitrothiophene-2-carboxamide) C₁₅H₁₁N₄O₅S 371.34 g/mol Nitro group increases electron deficiency; possible enhanced reactivity
Analog 2 : 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () 1,3,4-oxadiazole 5-(3,4-dimethoxyphenyl), 2-(thioacetamide-isoxazole) C₁₆H₁₆N₄O₅S 376.39 g/mol Thioether linkage; pKa = 11.05 (basic); higher solubility
Analog 3 : N-{[5-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide () 1,3,4-oxadiazole 5-(2,4-dimethoxyphenyl-sulfanylethyl), 2-(methyl-thiophene-carboxamide) C₂₀H₂₀N₄O₆S₂ 476.52 g/mol Extended alkyl chain; sulfanyl group increases flexibility
Thiadiazole Analog : 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (–2) 1,3,4-thiadiazole 5-(methylthio), 2-(phenylcarboxamide) C₁₀H₉N₃OS₂ 251.33 g/mol Thiadiazole’s sulfur enhances polarizability; 97% synthesis yield

Key Comparative Insights:

Structural Flexibility vs. Rigidity: The target compound and Analog 2 share the 3,4-dimethoxyphenyl group but differ in the oxadiazole’s 2-position substituent. Analog 3’s sulfanylethyl spacer increases molecular length, which may improve interactions with deep hydrophobic pockets in enzymes .

Electronic Effects: The nitro group in Analog 1 () creates an electron-deficient thiophene ring, contrasting with the electron-rich thiophene in the target compound. This difference could influence redox activity or charge-transfer interactions in biological systems .

Synthetic Accessibility :

  • Thiadiazole derivatives (e.g., 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide) are synthesized in high yields (97%) via alkylation of thioxo precursors, a route that may be adaptable to the target compound .
  • Analog 2 ’s synthesis () involves straightforward coupling of pre-functionalized oxadiazole and isoxazole units, suggesting scalability .

Thiadiazole analogs (–2) have demonstrated antimicrobial activity, but their sulfur atom may confer higher toxicity compared to oxadiazoles .

Research Findings and Trends

  • Analog 2’s basic pKa (11.05) indicates ionization at physiological pH, possibly enhancing membrane permeability .
  • Metabolic Stability : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to oxidative degradation .
  • Synthetic Challenges : Functionalization of the oxadiazole 2-position (e.g., via carboxamide bonds) requires precise control to avoid side reactions, as seen in the high-yield synthesis of thiadiazole derivatives .

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